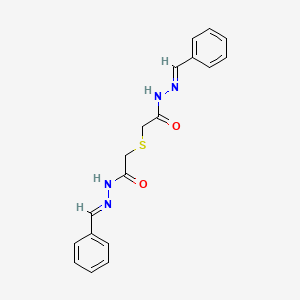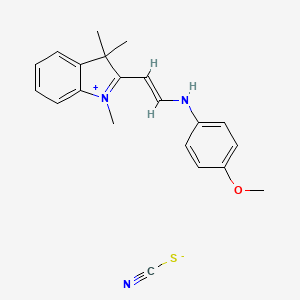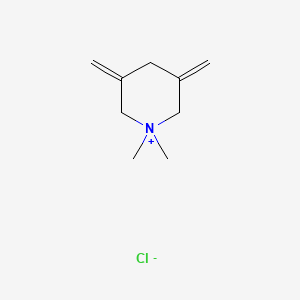
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68304 g/mol It is known for its unique structure, which includes a piperidinium ring substituted with dimethyl and dimethylen groups
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-3,5-dimethylenepiperidinium chloride typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidinium derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex piperidinium derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3,5-dimethylenepiperidinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride can be compared with other similar compounds, such as:
1,1-Dimethylpiperidinium chloride: Lacks the dimethylen groups, resulting in different chemical properties and reactivity.
3,5-Dimethylenpiperidinium chloride: Lacks the dimethyl groups, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combined substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
53754-71-5 |
|---|---|
Formule moléculaire |
C9H16ClN |
Poids moléculaire |
173.68 g/mol |
Nom IUPAC |
1,1-dimethyl-3,5-dimethylidenepiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H16N.ClH/c1-8-5-9(2)7-10(3,4)6-8;/h1-2,5-7H2,3-4H3;1H/q+1;/p-1 |
Clé InChI |
KRAHAGWQEMMUGK-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CC(=C)CC(=C)C1)C.[Cl-] |
Numéros CAS associés |
53754-72-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



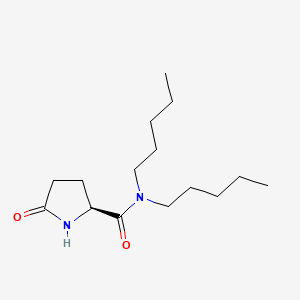
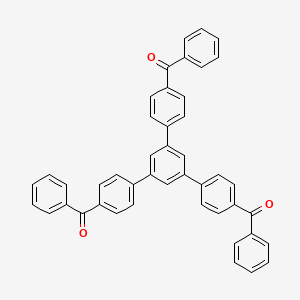



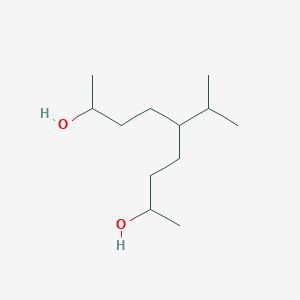



![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)

